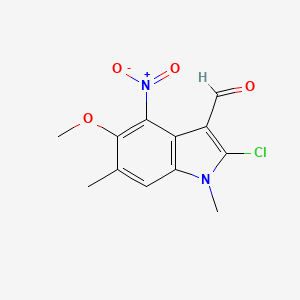
2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chloro, methoxy, dimethyl, and nitro group attached to the indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the electrophilic substitution reaction on the indole ring, followed by functional group modifications. For instance, starting with an indole derivative, chlorination, methoxylation, methylation, and nitration can be sequentially performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-amino-indole-3-carbaldehyde.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
2-chloro-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
The unique combination of chloro, methoxy, dimethyl, and nitro groups in 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
73355-51-8 |
|---|---|
Formule moléculaire |
C12H11ClN2O4 |
Poids moléculaire |
282.68 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-1,6-dimethyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8-9(7(5-16)12(13)14(8)2)10(15(17)18)11(6)19-3/h4-5H,1-3H3 |
Clé InChI |
NGNFMMLIKBTWET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)

![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)


![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)



![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)



